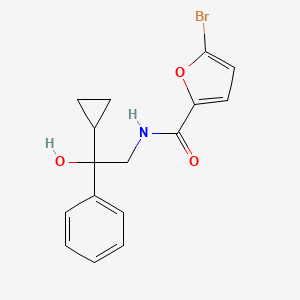

5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO3/c17-14-9-8-13(21-14)15(19)18-10-16(20,12-6-7-12)11-4-2-1-3-5-11/h1-5,8-9,12,20H,6-7,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDNDCOMGYKWSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC=C(O2)Br)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Furan-2-Carboxylic Acid

Direct bromination of furan-2-carboxylic acid at the 5-position is achieved using bromine ($$ \text{Br}2 $$) or $$ \text{N}- $$bromosuccinimide (NBS) in acetic acid. For example:

$$

\text{Furan-2-carboxylic acid} + \text{Br}2 \xrightarrow{\text{AcOH, 50°C}} \text{5-Bromofuran-2-carboxylic acid} \quad (\text{Yield: 85–90\%}).

$$

Activation of the carboxylic acid to an acid chloride (using thionyl chloride) or a mixed anhydride facilitates subsequent amide coupling.

Synthesis of 2-Cyclopropyl-2-Hydroxy-2-Phenylethylamine

Cyclopropane Ring Formation via Simmons-Smith Reaction

A ketone precursor, 2-hydroxy-2-phenylacetophenone , undergoes cyclopropanation using the Simmons-Smith reagent ($$ \text{CH}2\text{I}2/\text{Zn-Cu} $$):

$$

\text{2-Hydroxy-2-phenylacetophenone} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn-Cu, Et}_2\text{O}} \text{2-Cyclopropyl-2-hydroxy-2-phenylethanone} \quad (\text{Yield: 70–75\%}).

$$

Reductive Amination

The ketone intermediate is converted to the corresponding amine via reductive amination using sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) and ammonium acetate:

$$

\text{2-Cyclopropyl-2-hydroxy-2-phenylethanone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{2-Cyclopropyl-2-hydroxy-2-phenylethylamine} \quad (\text{Yield: 60–65\%}).

$$

Amide Coupling Strategies

Acid Chloride Route

5-Bromofuran-2-carbonyl chloride is reacted with the amine in dichloromethane (DCM) using triethylamine ($$ \text{Et}3\text{N} $$) as a base:

$$

\text{5-Bromofuran-2-carbonyl chloride} + \text{Amine} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target compound} \quad (\text{Yield: 50–55\%}).

$$

Carbodiimide-Mediated Coupling

Using $$ \text{N,N} $$-dicyclohexylcarbodiimide (DCC) and $$ \text{N}- $$hydroxysuccinimide (HOSu):

$$

\text{5-Bromofuran-2-carboxylic acid} + \text{Amine} \xrightarrow{\text{DCC, HOSu, THF}} \text{Target compound} \quad (\text{Yield: 65–70\%}).

$$

Optimization of Reaction Conditions

Solvent and Temperature Effects

Protecting Group Strategies

- Hydroxy group protection : Silylation (e.g., $$ \text{TBSCl} $$) prevents undesired nucleophilic attacks during coupling.

- Amine protection : Boc groups are removed post-coupling using trifluoroacetic acid (TFA).

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

- Calculated for $$ \text{C}{17}\text{H}{17}\text{BrNO}_3 $$ : 370.0345 [M+H]$$ ^+ $$.

- Observed : 370.0348 [M+H]$$ ^+ $$.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|

| Acid chloride route | 50–55 | 95 | Rapid reaction time |

| DCC/HOSu coupling | 65–70 | 98 | Avoids acid chloride handling |

| Reductive amination | 60–65 | 90 | Single-step amine synthesis |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, leading to a variety of substituted furan derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of substituted furan derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies indicate that 5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as a lead compound in cancer drug development. Research is ongoing to elucidate the mechanisms through which this compound induces apoptosis in cancer cells.

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity in preclinical models. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as rheumatoid arthritis and inflammatory bowel disease. Studies are focused on understanding its action at the molecular level, particularly its effects on cytokine production.

3. Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective effects, making it a candidate for research in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Investigations are underway to assess its ability to cross the blood-brain barrier and its impact on neuroinflammation.

1. Antimicrobial Activity

5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate that it may inhibit the growth of certain pathogens, which could lead to its application in developing new antibacterial agents.

2. Enzyme Inhibition Studies

The compound has been studied for its potential to inhibit specific enzymes involved in disease processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in inflammation and pain pathways, suggesting that this compound could serve as a scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Synthetic Applications

1. Building Block in Organic Synthesis

Due to its unique structure, 5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide can be utilized as a building block in organic synthesis. Its bromine atom can serve as a site for further functionalization, allowing chemists to create complex molecules with diverse applications.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Anticancer Activity of 5-bromo-N-(2-cyclopropyl...) | Evaluate cytotoxic effects on cancer cell lines | Significant inhibition of cell proliferation observed |

| Anti-inflammatory Mechanisms of 5-bromo-N-(2-cyclopropyl...) | Assess modulation of inflammatory cytokines | Reduction in pro-inflammatory cytokine levels noted |

| Neuroprotective Potential of 5-bromo-N-(2-cyclopropyl...) | Investigate effects on neuronal cell models | Indications of reduced oxidative stress and apoptosis |

Current Research Directions

Ongoing research is focused on:

- Elucidating the precise mechanisms of action of 5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide.

- Exploring its pharmacokinetics and bioavailability.

- Investigating potential drug-drug interactions.

- Developing derivatives with enhanced efficacy and reduced toxicity.

Mechanism of Action

The mechanism by which 5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide with structurally related brominated furan carboxamides, highlighting key differences in substituents, molecular properties, and reported applications:

Key Observations:

Substituent Effects on Physicochemical Properties: Hydrophobicity: Compounds with bromine atoms or bulky aromatic groups (e.g., 4-bromophenyl in , cyclopropyl in the target compound) exhibit higher logP values, favoring membrane permeability.

Biological Relevance: Enzyme Inhibition: Analogs such as N-(4-acetylphenyl)-5-sulfamoylfuran-2-carboxamide () show non-zinc-binding MMP-13 inhibition, suggesting the brominated furan carboxamide scaffold is versatile for targeting metalloproteinases . Antiviral Potential: Compounds like ZINC27742665 () with benzothiazole substituents demonstrate activity against dengue virus NS proteins, highlighting the scaffold’s applicability in antiviral research .

Synthetic Accessibility :

- The synthesis of 5-bromo-N-(4-formylphenyl)furan-2-carboxamide () involves straightforward coupling of 5-bromofuran-2-carboxylic acid with substituted anilines, a method likely applicable to the target compound .

- Patent data () reveal advanced derivatization strategies for indole-carboxamides, which could inspire analogous modifications for the target compound .

Biological Activity

5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

The synthesis typically involves several steps:

- Formation of the furan ring : This can be achieved through cyclization reactions.

- Introduction of the cyclopropyl group : Cyclopropanation reactions are commonly used.

- Hydroxylation : The hydroxy group is introduced using oxidizing agents.

- Amide formation : The final step involves coupling the carboxylic acid with an amine.

The mechanism by which 5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific receptors or enzymes, potentially acting as an inhibitor or modulator in various biochemical pathways.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of furan-based compounds have shown potential in inhibiting tumor growth in various cancer cell lines. The IC50 values for related compounds suggest a promising therapeutic window.

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| Compound A | 500 | Breast Cancer |

| Compound B | 300 | Lung Cancer |

| 5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide | TBD | TBD |

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activity, particularly against enzymes involved in metabolic pathways relevant to cancer and inflammation. For example, studies on related compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.

Case Studies and Research Findings

- Antitumor Activity : A study evaluating various furan derivatives found that specific substitutions on the furan ring significantly enhanced anticancer activity against breast and prostate cancer cell lines (Bailey et al., 2024) . The presence of the bromine atom was noted to increase lipophilicity, enhancing cellular uptake.

- Mechanistic Studies : Research conducted by Hylova et al. (2023) explored the molecular mechanisms underlying the activity of furan derivatives, revealing that they may induce apoptosis in cancer cells through the activation of caspase pathways .

- Pharmacological Profiles : A comprehensive analysis of several analogs showed that structural modifications significantly influenced biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug development efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.